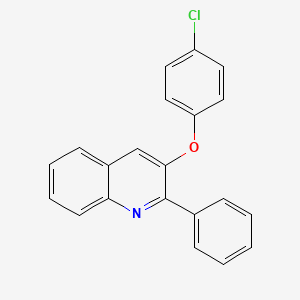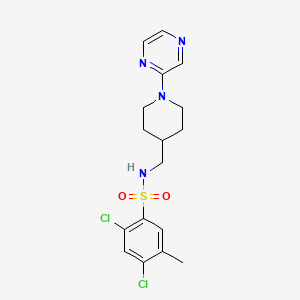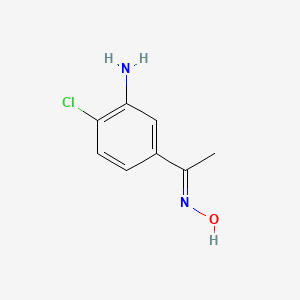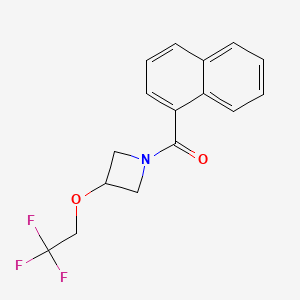
3-(4-Chlorophenoxy)-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenoxy)-2-phenylquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has a phenyl group at the 2-position and a 4-chlorophenoxy group at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by functionalization at the 2- and 3-positions. The details of the synthesis would depend on the specific methods and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenyl and 4-chlorophenoxy groups attached at the 2- and 3-positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic rings and the electron-withdrawing chloro group. The phenyl and 4-chlorophenoxy groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could increase its polarity compared to a non-halogenated quinoline .Applications De Recherche Scientifique
Microwave Synthesis
A study by Rivkin and Adams (2006) described the rapid synthesis of phenylquinoline derivatives, including those similar to 3-(4-Chlorophenoxy)-2-phenylquinoline, using a solvent-free microwave cyclocondensation reaction. This technique enhances the scope of such reactions and could be applicable to the synthesis of 3-(4-Chlorophenoxy)-2-phenylquinoline (Rivkin & Adams, 2006).
Crystal Structure and Spectroscopic Studies
Fatma et al. (2017) synthesized a novel quinoline derivative and analyzed its crystal structure, spectroscopic properties, and quantum chemical characteristics. Although the specific compound differs from 3-(4-Chlorophenoxy)-2-phenylquinoline, the methodologies used could be relevant for its analysis (Fatma et al., 2017).
Synthetic Applications
Srivastava, Neelima, and Bhaduri (1987) provided examples of synthetic applications of chloroquinolines, which may inform the synthesis and potential applications of 3-(4-Chlorophenoxy)-2-phenylquinoline (Srivastava, Neelima, & Bhaduri, 1987).
Antioxidant and Anti-diabetic Potential
Murugavel et al. (2017) studied novel chloroquinoline derivatives, including their antioxidant activity and potential as anti-diabetic agents. While the compounds studied are not the same as 3-(4-Chlorophenoxy)-2-phenylquinoline, the research highlights possible biological activities of similar compounds (Murugavel et al., 2017).
Preparation of Quinoline Derivatives
Sasaki, Moriyama, and Togo (2017) explored methods for obtaining various quinoline derivatives. This work could provide insight into methods for synthesizing and modifying compounds like 3-(4-Chlorophenoxy)-2-phenylquinoline (Sasaki, Moriyama, & Togo, 2017).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized quinazolinone derivatives and evaluated their antimicrobial activities. The methodologies and findings may be relevant for similar quinoline compounds (Patel & Shaikh, 2011).
Cytotoxic Evaluation
Zhao et al. (2005) described the synthesis and evaluation of phenylquinoline derivatives for their cytotoxic properties against cancer cells. This could inform research into the potential anticancer properties of 3-(4-Chlorophenoxy)-2-phenylquinoline (Zhao et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKTECLQMCLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)